
2,9-Dimethyldec-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimethyldec-5-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms. This compound is notable for its structural configuration, which includes two methyl groups attached to the ninth and second carbon atoms of a decene chain. The presence of the double bond at the fifth carbon atom gives it unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethyldec-5-ene can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2,9-dimethylnonane, followed by dehydrogenation to introduce the double bond at the fifth carbon position. This process typically requires the use of catalysts such as palladium or platinum under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis. The process may include steps such as distillation and purification to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,9-Dimethyldec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond can yield 2,9-dimethyldecane.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Halogens like chlorine or bromine in the presence of light or a radical initiator.
Major Products:
Oxidation: 2,9-Dimethyldec-5-en-1-ol, 2,9-Dimethyldec-5-one.
Reduction: 2,9-Dimethyldecane.
Substitution: 2,9-Dimethyl-5-chlorodecane, 2,9-Dimethyl-5-bromodecane.
Applications De Recherche Scientifique
2,9-Dimethyldec-5-ene finds applications in various fields of scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and catalysis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,9-Dimethyldec-5-ene involves its interaction with molecular targets through its double bond. The compound can participate in electrophilic addition reactions, where the double bond acts as a nucleophile, reacting with electrophiles to form new chemical bonds. This reactivity is crucial in its role in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
2,9-Dimethyldecane: Lacks the double bond, making it less reactive in certain chemical reactions.
2,9-Dimethyl-5-decyne: Contains a triple bond, leading to different reactivity and applications.
2,9-Dimethyl-5-chlorodecane: A halogenated derivative with distinct chemical properties.
Uniqueness: 2,9-Dimethyldec-5-ene is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications. The presence of the double bond at the fifth carbon atom allows for a range of chemical transformations that are not possible with its saturated or triple-bonded analogs.
Propriétés
Numéro CAS |
123133-29-9 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
2,9-dimethyldec-5-ene |
InChI |
InChI=1S/C12H24/c1-11(2)9-7-5-6-8-10-12(3)4/h5-6,11-12H,7-10H2,1-4H3 |
Clé InChI |
SYKROBDCYKRFQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC=CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)

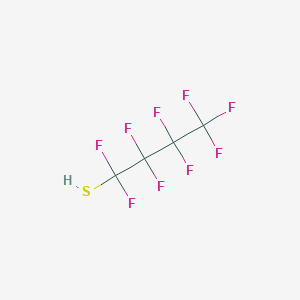
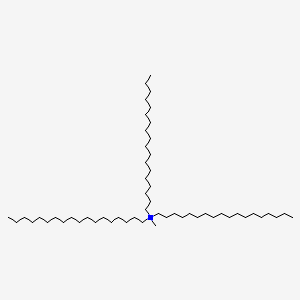
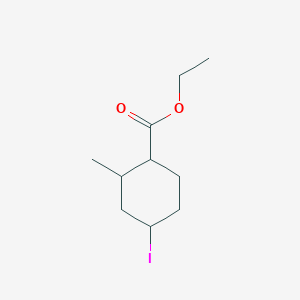

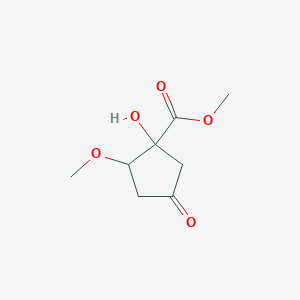
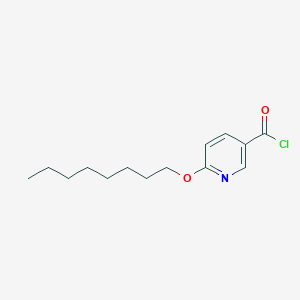
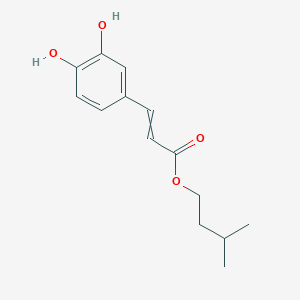
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
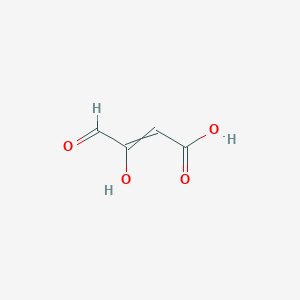
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)

